4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Catalog No.
S1505405
CAS No.
14770-79-7
M.F
C8H11NS
M. Wt
153.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

CAS Number

14770-79-7

Product Name

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

InChI

InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2

InChI Key

FTGVDKSMUBJBME-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C(S2)N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)N

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine (CAS 14770-79-7) is a fused bicyclic 2-aminothiophene building block that notably lacks an electron-withdrawing group (EWG) at the 3-position. In conventional thiophene chemistry, 2-aminothiophenes require a 3-position EWG (such as a cyano or ester group) for ambient stability; however, the steric shielding provided by the fused cyclohexane ring in this compound grants it sufficient kinetic stability for isolation and handling [1]. This unique structural profile makes it an essential precursor for synthesizing complex thieno-fused heterocycles, such as thienopyrimidines and kinase inhibitors, where the 3-position must remain unsubstituted or available for downstream electrophilic functionalization [2].

Procurement teams often attempt to substitute this compound with more common, shelf-stable Gewald reaction products, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile or the corresponding 3-carboxylate. This substitution fails in practice because the strongly electron-withdrawing cyano or ester groups fundamentally alter the nucleophilicity of the amine and block the 3-position [1]. If a synthetic route requires an unsubstituted 3-position for regioselective halogenation or formylation, using the 3-carboxylate analog necessitates additional, low-yielding saponification and decarboxylation steps. Conversely, substituting with an unfused 2-aminothiophene lacking an EWG leads to rapid oxidative degradation and polymerization during storage, making it unviable for bulk procurement [2].

Nucleophilic Reactivity in Amide Coupling

The absence of a 3-position electron-withdrawing group significantly enhances the electron density of the thiophene ring and the nucleophilicity of the 2-amine. In standard amide coupling reactions with acyl chlorides, 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine achieves near-quantitative conversion rapidly, whereas its 3-cyano analog suffers from reduced reactivity due to the inductive pull of the cyano group [1]. This kinetic advantage is critical for high-throughput library synthesis.

Evidence DimensionAmide coupling conversion rate
Target Compound Data>90% conversion within 2 hours
Comparator Or Baseline2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (<50% conversion in 12 hours)
Quantified Difference>6x faster reaction kinetics with significantly higher overall yield
ConditionsStandard acylation conditions (acyl chloride, pyridine base, room temperature)

Accelerates synthetic workflows and improves overall yields in the production of thieno-fused pharmaceutical intermediates.

Storage Stability vs. Unfused Analogs

Unsubstituted 2-aminothiophenes are notoriously unstable, rapidly undergoing oxidative polymerization in air. However, the fused cyclohexane ring in 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine provides critical steric shielding. Compared to the unfused 2-aminothiophene, which degrades within hours, this fused analog maintains its structural integrity for weeks under inert, refrigerated conditions, and can be stored indefinitely when converted to its oxalate or hydrochloride salt [1]. This allows for reliable batch procurement rather than requiring in-situ generation.

Evidence DimensionAmbient oxidative half-life (free base)
Target Compound DataStable for weeks (under inert atmosphere/refrigeration)
Comparator Or BaselineUnfused 2-aminothiophene (polymerizes within 2-4 hours)
Quantified DifferenceOrders of magnitude increase in handling half-life
ConditionsAmbient to refrigerated storage, neat material

Enables bulk procurement and reproducible batch-to-batch usage without the severe degradation risks associated with simpler aminothiophenes.

Step-Economy in C3-Functionalized Scaffold Synthesis

When synthesizing targets that require specific functionalization at the thiophene 3-position (e.g., halogenation or formylation), starting with the unsubstituted 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine allows for direct electrophilic aromatic substitution. If the standard 3-carboxylate Gewald product is used as a substitute, the ester must first be hydrolyzed and decarboxylated. This direct route bypasses two synthetic steps, avoiding the harsh thermal conditions of decarboxylation that often degrade the sensitive aminothiophene core [1].

Evidence DimensionOverall yield to C3-functionalized intermediate
Target Compound Data~75-80% yield (1 step)
Comparator Or Baseline2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (<40% yield over 3 steps)
Quantified DifferenceElimination of 2 synthetic steps and ~40% absolute yield improvement
ConditionsDirect electrophilic substitution vs. saponification/decarboxylation sequence

Reduces solvent waste, labor time, and material loss, directly lowering the cost of goods for API intermediate manufacturing.

Synthesis of Thienopyrimidine-based Kinase Inhibitors

The high nucleophilicity of the 2-amine and the open 3-position make this compound an ideal starting material for cyclization into thienopyrimidines, which are privileged scaffolds for atypical protein kinase C (aPKC) and EGFR inhibitors [1].

Fragment-Based Drug Discovery (FBDD) Libraries

Because it lacks the strong hydrogen-bond accepting cyano or ester groups found in standard Gewald products, this compound serves as a clean, low-molecular-weight bicyclic fragment for hit-to-lead optimization campaigns [2].

On-Demand Industrial Salt Generation

For bulk manufacturing, procuring this compound as an oxalate or hydrochloride salt ensures long-term stability, allowing it to be easily free-based in situ for downstream coupling reactions without the yield losses associated with degrading unfused thiophenes [3].

XLogP3

2.5

Wikipedia

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine

Dates

Last modified: 08-15-2023

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